(S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one
Overview
Description
(S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
(S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. In anticancer applications, it may interfere with cell division by targeting specific enzymes involved in DNA replication.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Dichlorodiphenyltrichloroethane (DDT): An organochloride with insecticidal properties.
Uniqueness
(S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one is unique due to its chiral nature and the presence of both oxazolidinone and chlorophenyl groups. This combination of features imparts distinct biological activities and makes it a valuable intermediate in pharmaceutical synthesis.
Biological Activity
(S)-3-(2-(3-Chlorophenyl)acetyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, contributing to its pharmacological properties. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₄ClNO₃ |
Molecular Weight | 315.75 g/mol |
CAS Number | 1332528-96-7 |
IUPAC Name | (4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinones like linezolid. This action disrupts the translation process in bacteria, leading to growth inhibition.
- Anticancer Properties : Preliminary studies suggest that it may interfere with cell division and DNA replication by targeting specific enzymes involved in these processes. This could potentially make it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentration (MIC) values comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.0 |
Bacillus subtilis | 4.5 |
Escherichia coli | 6.0 |
Anticancer Activity
In vitro studies evaluating the anticancer potential of this compound have indicated promising results. For instance, a study reported that it significantly reduced cell viability in cancer cell lines at concentrations lower than those required for cytotoxicity in normal cells, suggesting a selective action against cancerous cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of oxazolidinones, including this compound, showed potent antibacterial activity with MIC values ranging from 2.8 to 4.8 µg/mL against various pathogens, indicating potential for development as new antibiotics .
- Cancer Cell Line Analysis : Research conducted on human cancer cell lines revealed that this compound inhibited proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-14-8-4-5-12(9-14)10-16(20)19-15(11-22-17(19)21)13-6-2-1-3-7-13/h1-9,15H,10-11H2/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFGUPIVHPCCGK-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178515 | |
Record name | 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332528-96-7 | |
Record name | 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 3-[2-(3-chlorophenyl)acetyl]-4-phenyl-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201178515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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